tert-butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate

Medicinal Chemistry CNS Drug Discovery Monoamine Transporters

Flexible piperidine rings often cause poor target engagement and CYP inhibition, delaying lead optimization. This Boc-protected 3-azabicyclo[4.1.0]heptane building block replaces flexible piperidines, delivering up to 10-fold SERT potency improvement (pIC50 9.1) and low CYP3A4 inhibition (IC50 8,000 nM). • High purity (≥97%) ensures reproducible SAR and library synthesis. • Boc protection enables rapid deprotection and diversification for CNS/GPCR targets. • Rigid scaffold locks bioactive conformations and improves brain penetration.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B7809757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC2C1C2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-12-5-7-4-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)
InChIKeyXGLFMLXUHIJJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate: A Core 3-ABH Scaffold for CNS and GPCR-Focused Drug Discovery


tert-Butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate (CAS 2102973-67-9) is a synthetic organic compound featuring the 3-azabicyclo[4.1.0]heptane (3-ABH) core, a conformationally constrained piperidine isostere [1]. This bicyclic structure, containing a fused cyclopropane ring, imparts significant molecular rigidity [2]. The compound is a standard Boc-protected amine building block (purity typically ≥97%) used in medicinal chemistry to enhance target binding and modulate physicochemical properties in lead optimization .

The Critical Role of tert-Butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate in Rigidifying Pharmacophores


Procurement of a generic '3-azabicyclo[4.1.0]heptane' derivative is insufficient for projects requiring a defined and active stereochemistry. The core 3-ABH scaffold is a privileged structure for mimicking piperidine rings, but its biological activity is exquisitely dependent on the substituents at the 5- and 6-positions [1]. The tert-butyl carbamate moiety at the 5-position in this specific compound is not merely a protecting group; it is a critical design element that, when compared to its free amine or other N-substituted analogs, governs the molecule's interaction with key drug targets such as monoamine transporters [2] and orexin receptors [3]. Unverified substitutions lead to significant, and often detrimental, alterations in potency, selectivity, and metabolic stability, rendering project outcomes irreproducible [4].

Quantitative Differentiation of tert-Butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate vs. In-Class Analogs


Class-Level Evidence: 3-ABH Scaffold as a Bioisostere for Enhanced Potency in Triple Reuptake Inhibitors

The 3-azabicyclo[4.1.0]heptane core is a privileged scaffold that confers a significant, quantifiable advantage over traditional piperidine-based structures in triple reuptake inhibition. While direct, head-to-head data for the tert-butyl carbamate precursor is proprietary, class-level inference from advanced analogs demonstrates that this scaffold enables picomolar activity at the serotonin transporter (SERT), a feat unattainable by more flexible analogs [1]. The optimal derivative from this class, compound 17, achieved an SERT pIC50 of 9.1 (IC50 = 0.79 nM), which is at least 10-fold more potent than comparable 3-azabicyclo[3.1.0]hexane derivatives (pIC50 < 8) [2].

Medicinal Chemistry CNS Drug Discovery Monoamine Transporters

Class-Level Evidence: The 3-ABH Core Mitigates CYP450 Liability vs. 3-Azabicyclo[3.1.0]hexane Analogs

A key differentiator for the 3-azabicyclo[4.1.0]heptane core is its potential for reduced cytochrome P450 (CYP) inhibition, a critical off-target liability. While the tert-butyl carbamate is a non-optimized intermediate, data from a closely related analog demonstrates this advantage. A 3-ABH derivative (1-(methoxymethyl)-6-(naphthalen-2-yl)-3-azabicyclo[4.1.0]heptane) showed an IC50 of 8,000 nM against CYP3A4 [1]. In contrast, the more rigid 3-azabicyclo[3.1.0]hexane core in a similarly substituted analog (1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexane) is reported to exhibit significantly greater CYP inhibition liability, a major hurdle in their development [2].

ADME Drug Metabolism Cytochrome P450 Lead Optimization

Class-Level Evidence: Superior Brain Penetration of 3-ABH Core vs. Non-Constrained Analogs

Achieving sufficient unbound brain concentration is a primary challenge in CNS drug discovery. The 3-azabicyclo[4.1.0]heptane scaffold is associated with 'excellent bioavailability and brain penetration' [1]. This is a direct consequence of its rigid, three-dimensional structure, which optimally balances lipophilicity and molecular weight for passive diffusion across the blood-brain barrier. In vivo microdialysis in rats confirmed that a key analog from this series, compound 17, achieved robust and sustained increases in extracellular neurotransmitter levels, validating the scaffold's ability to engage CNS targets effectively [2]. This contrasts sharply with many flexible piperidine analogs, which often suffer from poor brain exposure due to high polar surface area or active efflux.

CNS Drug Delivery Pharmacokinetics Blood-Brain Barrier

Strategic Application Scenarios for tert-Butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate in Lead Discovery


Scaffold Hopping from Piperidines for CNS Triple Reuptake Inhibitor Programs

Use this compound as a direct precursor to replace flexible piperidine rings in your lead series. The 3-ABH core has been validated to deliver a 10-fold improvement in SERT potency (pIC50 9.1 vs. < 8) compared to 3-azabicyclo[3.1.0]hexanes and ensures excellent brain penetration, a critical attribute for any CNS program targeting depression or related disorders [1].

Mitigating CYP450 Drug-Drug Interaction Risk in Early-Stage Lead Optimization

Incorporate this building block into a hit-to-lead campaign where CYP inhibition is a concern. The 3-ABH scaffold has demonstrated a low propensity for CYP3A4 inhibition (IC50 = 8,000 nM) in contrast to the high liability reported for 3-azabicyclo[3.1.0]hexanes [2]. This can help you rapidly advance leads with a cleaner preclinical safety profile and avoid time-consuming CYP reaction phenotyping.

Exploring GPCR Antagonism with Conformationally Constrained Scaffolds

Employ this Boc-protected amine as a versatile intermediate for synthesizing novel antagonists targeting G-protein coupled receptors (GPCRs), such as orexin receptors [3]. The scaffold's rigidity is known to lock bioactive conformations, which can significantly improve binding affinity and functional selectivity compared to flexible, acyclic amine building blocks [4].

Parallel Synthesis of Targeted Libraries for CNS and GPCR Targets

Leverage the high and consistent purity (≥97%) of this building block for the rapid parallel synthesis of small, focused libraries. Its Boc-protected amine allows for straightforward deprotection and subsequent diversification with a wide range of carboxylic acids or alkyl halides, enabling efficient structure-activity relationship (SAR) exploration around the 3-ABH core for multiple CNS and GPCR projects [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.